
3-chloro-N-(2,4-difluorophenyl)propanamide
Overview
Description
3-chloro-N-(2,4-difluorophenyl)propanamide is an organic compound with the molecular formula C9H8ClF2NO It is a member of the amide family and contains a chloro group and two fluorine atoms attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2,4-difluorophenyl)propanamide typically involves the reaction of 2,4-difluoroaniline with 3-chloropropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant addition is common in industrial settings.
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The amide group undergoes hydrolysis under acidic or basic conditions to yield 3-chloropropanoic acid and 2,4-difluoroaniline .
Conditions | Reagents | Products |
---|---|---|
Acidic (HCl, H₂SO₄) | Concentrated HCl, reflux | 3-chloropropanoic acid + 2,4-difluoroaniline |
Basic (NaOH, KOH) | 10% NaOH, 80–100°C | Sodium 3-chloropropanoate + 2,4-difluoroaniline |
Key Findings :
-
Hydrolysis efficiency depends on temperature and reaction duration. For example, refluxing with HCl for 24 hours achieves >90% conversion .
-
Base-mediated hydrolysis requires pH control (pH 8–9) to minimize side reactions .
Nucleophilic Substitution at the Chlorine Atom
The 3-chloro substituent on the propanamide chain participates in nucleophilic substitution reactions.
Nucleophile | Reagents/Conditions | Product |
---|---|---|
Amines (e.g., NH₃) | DMF, 60°C, 12 hours | 3-amino-N-(2,4-difluorophenyl)propanamide |
Thiols (e.g., NaSH) | Ethanol, reflux, 8 hours | 3-mercapto-N-(2,4-difluorophenyl)propanamide |
Key Findings :
-
Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states .
-
Substitution at the 3-chloro position is sterically hindered by the adjacent amide group, requiring prolonged reaction times .
Electrophilic Aromatic Substitution (EAS)
The 2,4-difluorophenyl ring undergoes EAS at meta positions relative to fluorine atoms.
Reagent | Conditions | Product |
---|---|---|
HNO₃ (nitration) | H₂SO₄, 0–5°C | 3-chloro-N-(2,4-difluoro-5-nitrophenyl)propanamide |
Br₂ (bromination) | FeBr₃, CH₂Cl₂, 25°C | 3-chloro-N-(2,4-difluoro-5-bromophenyl)propanamide |
Key Findings :
-
Fluorine’s strong electron-withdrawing effect directs substitution to the meta position .
-
Nitration yields mixed products due to competing para substitution (minor pathway) .
Oxidation Reactions
Oxidation targets the propanamide backbone or aromatic ring.
Oxidizing Agent | Conditions | Product |
---|---|---|
KMnO₄ | H₂O, 100°C, 6 hours | 3-chloropropanoic acid (via C–N bond cleavage) |
Ozone (O₃) | CH₂Cl₂, -78°C, 2 hours | Oxidative degradation products |
Key Findings :
-
KMnO₄ cleaves the C–N bond, yielding 3-chloropropanoic acid and ammonia .
-
Ozonolysis produces fragmented aldehydes and ketones, indicating instability under strong oxidative conditions .
Reduction Reactions
The amide group can be reduced to a primary amine.
Reducing Agent | Conditions | Product |
---|---|---|
LiAlH₄ | THF, 0°C → 25°C, 4 hours | 3-chloro-N-(2,4-difluorophenyl)propylamine |
H₂ (Pd/C) | Ethanol, 50 psi, 12 hours | 3-chloro-N-(2,4-difluorophenyl)propylamine |
Key Findings :
Scientific Research Applications
Chemistry
- Building Block : This compound serves as a critical intermediate in the synthesis of more complex organic molecules. Its unique structure allows for versatile modifications that can lead to the development of new compounds with desired properties .
Biology
- Enzyme Inhibition : Investigated for its potential as an enzyme inhibitor, particularly against cyclooxygenase (COX) enzymes involved in inflammatory processes. This inhibition suggests its utility in treating inflammatory diseases .
- Ligand in Biochemical Assays : The compound is used as a ligand in various biochemical assays to study protein interactions and enzyme mechanisms .
Medicine
- Therapeutic Properties : Preliminary studies indicate that 3-chloro-N-(2,4-difluorophenyl)propanamide exhibits anti-inflammatory and anticancer activities. It has shown promise in reducing cell viability in cancer cell lines and inducing apoptosis .
- Drug Design : The presence of fluorine atoms enhances lipophilicity and metabolic stability, making it an attractive candidate for drug development .
Industry
- Agrochemicals and Pharmaceuticals : Utilized in the formulation of agrochemicals and pharmaceuticals due to its biological activity and ability to modify chemical properties effectively .
Enzyme Inhibition Studies
Research has demonstrated that this compound effectively inhibits COX enzymes, which play a pivotal role in inflammatory responses. The inhibition leads to a decrease in pro-inflammatory mediators .
Anticancer Activity
In vitro studies have shown that this compound can significantly reduce cell viability across various cancer types, including breast and colon cancers. The compound's mechanism likely involves interference with cell cycle regulation pathways .
Mechanistic Insights
Molecular docking studies have provided insights into how this compound interacts with target proteins at the molecular level, confirming its binding affinity to active sites of relevant enzymes .
Mechanism of Action
The mechanism of action of 3-chloro-N-(2,4-difluorophenyl)propanamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of signal transduction pathways or interference with metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(4-methoxyphenyl)propanamide
- 3-chloro-N-(2,4-dichlorophenyl)propanamide
- 3-chloro-N-(2,4-dimethylphenyl)propanamide
Uniqueness
3-chloro-N-(2,4-difluorophenyl)propanamide is unique due to the presence of two fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s lipophilicity, metabolic stability, and ability to form strong hydrogen bonds, making it a valuable compound in drug design and development.
Biological Activity
3-Chloro-N-(2,4-difluorophenyl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is . The compound features a chlorinated propanamide structure with two fluorine substituents on the phenyl ring, which may influence its biological reactivity and interactions with molecular targets.
This compound is primarily investigated for its role as an enzyme inhibitor . Its mechanism involves binding to the active sites of specific enzymes, thus inhibiting their catalytic functions. This inhibition can affect various biochemical pathways, including those involved in inflammation and cancer progression .
Anti-inflammatory Properties
Research has indicated that this compound exhibits anti-inflammatory activity . It has been shown to inhibit enzymes related to inflammatory pathways, suggesting its potential application in treating inflammatory diseases. The inhibition of these enzymes can lead to a reduction in pro-inflammatory mediators, thereby alleviating inflammation symptoms .
Anticancer Potential
In addition to its anti-inflammatory properties, there are indications that this compound may possess anticancer activity . Preliminary studies suggest that it could induce apoptosis in cancer cells and inhibit tumor growth. The specific pathways affected by the compound include those involved in cell cycle regulation and apoptosis induction .
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
- Enzyme Inhibition Studies : Various assays have demonstrated the compound's ability to inhibit specific enzymes linked to inflammatory responses. For instance, it showed significant inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory process.
- Anticancer Activity : In vitro studies on cancer cell lines revealed that this compound could reduce cell viability significantly. The compound was tested against several cancer types, including breast and colon cancers, showing promising results in inhibiting cell proliferation .
- Mechanistic Insights : Molecular docking studies provided insights into how this compound interacts with target proteins at the molecular level. These studies suggested that the compound binds effectively to active sites of relevant enzymes, blocking their activity and leading to downstream effects on cellular functions .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
Compound Name | Chemical Formula | Key Features |
---|---|---|
3-Chloro-N-(2-fluorophenyl)propanamide | C9H9ClFNO | Contains only one fluorine substituent |
3-Chloro-N-(4-fluorophenyl)propanamide | C9H9ClFNO | Different fluorine position affecting biological activity |
3-Chloro-N-(3,4-difluorophenyl)propanamide | C9H8ClF2NO | Two fluorine atoms increase reactivity |
The variations in substituents significantly influence the biological activity and chemical behavior of these compounds. The presence of two fluorine atoms in this compound may enhance its reactivity compared to its analogs.
Q & A
Q. What spectroscopic methods are recommended for characterizing 3-chloro-N-(2,4-difluorophenyl)propanamide, and how are they applied?
Type : Basic
Answer :
- 1H-NMR : Assign proton environments (e.g., δ 2.91 ppm for CH2Cl in related structures ).
- IR : Identify carbonyl stretching (~1670 cm⁻¹) and amide N-H vibrations (~3220 cm⁻¹) .
- X-ray crystallography : Resolve crystal packing (orthorhombic Pbca space group, a = 9.6326 Å, b = 8.6650 Å, c = 25.7944 Å) .
Q. How can density functional theory (DFT) predict the electronic structure of this compound, and what discrepancies arise with experimental data?
Type : Advanced
Answer :
- Use hybrid functionals (e.g., B3LYP ) to compute molecular orbitals and vibrational spectra.
- Discrepancies in bond lengths or vibrational modes may stem from solvent effects or basis set limitations. Validate with experimental IR/NMR and apply solvation models (e.g., PCM) .
Q. What synthetic routes are effective for preparing this compound?
Type : Basic
Answer :
- React 3-chloropropanoyl chloride with 2,4-difluoroaniline in dichloromethane, using triethylamine as a base.
- Purify via recrystallization (ethanol-chloroform, m.p. 208–209°C) to achieve ~63% yield .
Q. How can side reactions during synthesis of 3-chloro-N-(aryl)propanamides be mitigated?
Type : Advanced
Answer :
- Use coupling agents (HATU, EDC/HOBt ) to activate the carbonyl.
- Optimize stoichiometry (1:1.1 amine:acyl chloride) and temperature (0–5°C) to suppress over-acylation .
Q. What safety protocols are critical for handling this compound?
Type : Basic
Answer :
Q. How can hydrolytic stability under physiological conditions be assessed?
Type : Advanced
Answer :
- Conduct accelerated stability studies in buffers (pH 1.2–7.4) at 37°C. Monitor degradation via HPLC; fluorine substituents may enhance resistance to hydrolysis .
Q. What chromatographic techniques optimize purification?
Type : Basic
Answer :
- Silica gel column chromatography with hexane/ethyl acetate (3:1 gradient). For complex mixtures, use preparative HPLC (C18 column, acetonitrile/water) .
Q. How do fluorine substituents influence electronic properties and reactivity?
Type : Advanced
Answer :
- Fluorine increases electrophilicity of the amide carbonyl (DFT-calculated partial charges ). Experimentally, this enhances susceptibility to nucleophilic attack (kinetic studies ).
Q. What are the solubility characteristics in common solvents?
Type : Basic
Answer :
- Moderately soluble in DCM, chloroform, and DMSO; sparingly soluble in water. Ethanol solubility increases with temperature (12 mg/mL at 25°C → 45 mg/mL at 60°C) .
Q. What in vitro models evaluate bioactivity, and how are results interpreted?
Type : Advanced
Answer :
Properties
IUPAC Name |
3-chloro-N-(2,4-difluorophenyl)propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF2NO/c10-4-3-9(14)13-8-2-1-6(11)5-7(8)12/h1-2,5H,3-4H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYNSCICHAFISQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=O)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10402935 | |
Record name | 3-chloro-N-(2,4-difluorophenyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10402935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
392741-26-3 | |
Record name | 3-chloro-N-(2,4-difluorophenyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10402935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.